molecular formula C13H13N5O2S2 B12940592 4-{[6-(Methylsulfanyl)-9h-purin-9-yl]methyl}benzenesulfonamide CAS No. 21268-01-9

4-{[6-(Methylsulfanyl)-9h-purin-9-yl]methyl}benzenesulfonamide

Cat. No.: B12940592
CAS No.: 21268-01-9
M. Wt: 335.4 g/mol
InChI Key: AXRCREXQEFXELO-UHFFFAOYSA-N
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Description

4-{[6-(Methylsulfanyl)-9H-purin-9-yl]methyl}benzenesulfonamide is a purine-based sulfonamide derivative characterized by a methylsulfanyl group at the 6-position of the purine ring and a benzenesulfonamide moiety linked via a methylene bridge at the 9-position.

Key structural features:

  • Purine core: A bicyclic aromatic system with nitrogen atoms at positions 1, 3, 7, and 7.
  • 6-Methylsulfanyl substituent: A sulfur-containing group that may enhance lipophilicity and modulate electronic properties compared to oxygen or amine analogs .
  • Benzenesulfonamide moiety: A para-substituted benzene ring with a sulfonamide group, which is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, kinase inhibitors) .

Properties

CAS No.

21268-01-9

Molecular Formula

C13H13N5O2S2

Molecular Weight

335.4 g/mol

IUPAC Name

4-[(6-methylsulfanylpurin-9-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C13H13N5O2S2/c1-21-13-11-12(15-7-16-13)18(8-17-11)6-9-2-4-10(5-3-9)22(14,19)20/h2-5,7-8H,6H2,1H3,(H2,14,19,20)

InChI Key

AXRCREXQEFXELO-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=C1N=CN2CC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-(Methylthio)-9H-purin-9-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Purine Derivative: The purine base is first modified to introduce the methylthio group at the 6-position. This can be achieved through nucleophilic substitution reactions using methylthiol as the nucleophile.

    Attachment of the Benzenesulfonamide Group: The modified purine is then reacted with a benzenesulfonyl chloride derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-((6-(Methylthio)-9H-purin-9-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Strong nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((6-(Methylthio)-9H-purin-9-yl)methyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((6-(Methylthio)-9H-purin-9-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Effects on Activity

  • 6-Position Modifications: Methylsulfanyl vs. Benzylsulfanyl: The methylsulfanyl group in the target compound may confer lower steric hindrance and higher metabolic stability compared to the benzylsulfanyl group in 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine . Amino vs. Sulfonamide: 6-Amino derivatives (e.g., 6-AMINO-N-[(4-METHYLPHENYL)SULFONYL]-9H-PURINE-9-CARBOXAMIDE) prioritize hydrogen-bonding interactions, while sulfonamide-linked compounds (e.g., 4CW) enhance solubility and target binding via sulfonamide-protein interactions .

Biological Activity

4-{[6-(Methylsulfanyl)-9H-purin-9-yl]methyl}benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and antiviral research. This article reviews the existing literature on its biological activity, focusing on various studies that evaluate its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by a purine base linked to a benzenesulfonamide moiety, which is known for its diverse biological activities. The presence of the methylsulfanyl group may enhance its interaction with biological targets.

Antimicrobial Activity

Research has shown that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, a study evaluated several benzenesulfonamide derivatives and found varying degrees of activity against common pathogens:

CompoundMIC (mg/mL)Target Pathogen
4a6.67Pseudomonas aeruginosa
4d6.72Escherichia coli
4h6.63Staphylococcus aureus
4e6.28Aspergillus niger

These results indicate that modifications to the sulfonamide structure can significantly influence antimicrobial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed using carrageenan-induced paw edema in rats. Results indicated that certain derivatives inhibited edema formation effectively:

Time (hours)Inhibition (%)
194.69
289.66
387.83

These findings suggest that the compound may be useful in developing anti-inflammatory agents .

Antiviral Activity

The antiviral properties of related benzenesulfonamides have also been explored, particularly their effectiveness against HIV-1. A study reported the synthesis and evaluation of phenylalanine derivatives with benzenesulfonamide groups, which showed promising antiviral activity:

CompoundEC50 (µM)
Unsubstituted (6a)6.23
4-Br (6d)8.21
4-Cl (6c)9.88

This indicates that while some substitutions may reduce efficacy, others maintain antiviral potency .

Study on Antimicrobial Efficacy

In a comparative study, various benzenesulfonamide derivatives were synthesized and tested against multiple bacterial strains. The results highlighted the significance of structural modifications in enhancing antimicrobial activity, with specific focus on the role of the sulfonamide group in binding to bacterial enzymes.

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of sulfonamide derivatives in an animal model. The study demonstrated that compounds with specific substituents exhibited higher inhibition rates of inflammatory markers compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).

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